molecular formula C10H11FO4S B3363198 3-(4-Fluorobenzenesulfonyl)butanoic acid CAS No. 1017197-73-7

3-(4-Fluorobenzenesulfonyl)butanoic acid

Cat. No.: B3363198
CAS No.: 1017197-73-7
M. Wt: 246.26 g/mol
InChI Key: VKSJLNGCOQANCQ-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)butanoic acid is an organic compound with the molecular formula C10H11FO4S and a molecular weight of 246.26 g/mol . Its structure features a butanoic acid chain terminated with a carboxylic acid group and substituted with a 4-fluorobenzenesulfonyl moiety. This specific structure, containing both a sulfonyl group and a carboxylic acid, makes it a potential intermediate in organic synthesis and medicinal chemistry for the development of more complex molecules . As a building block, it can be used in various research applications, including the synthesis of novel compounds for pharmaceutical or agrochemical research. The fluorobenzenesulfonyl group is a common pharmacophore in the design of biologically active molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)sulfonylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSJLNGCOQANCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Fluorobenzenesulfonyl Butanoic Acid

Strategies for the Formation of the Sulfone Linkage in 3-(4-Fluorobenzenesulfonyl)butanoic Acid

The diaryl or alkyl-aryl sulfone group is a critical functional group in many chemically significant molecules. Its synthesis can be achieved through several reliable methods, primarily involving the oxidation of a corresponding sulfide (B99878) or the direct installation of the sulfonyl group via nucleophilic substitution.

A common and straightforward method for preparing sulfones is the oxidation of the corresponding thioether (sulfide). In the context of this compound, this would involve the oxidation of a precursor molecule, 3-(4-fluorophenylthio)butanoic acid. This transformation requires a strong oxidizing agent to ensure the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide (B87167) stage. researchgate.net

A variety of oxidizing agents are effective for this purpose. Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed due to their high reactivity and selectivity. organic-chemistry.org Other potent oxidants include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, and potassium permanganate (B83412) (KMnO₄). academie-sciences.frresearchgate.net The choice of oxidant and reaction conditions can be tailored to control the reaction, as incomplete oxidation can yield the corresponding sulfoxide. academie-sciences.fr For instance, using an excess of the oxidant typically ensures the formation of the sulfone. The reaction is generally robust and provides high yields of the desired sulfone product. academie-sciences.fr

Oxidizing AgentTypical ConditionsSelectivity
m-Chloroperoxybenzoic acid (m-CPBA) DCM or CHCl₃, 0°C to rtGood; >2 equivalents needed for sulfone
Hydrogen Peroxide (H₂O₂) Acetic acid or with metal catalysts (e.g., Fe₃O₄, Tantalum carbide)Can be selective for sulfoxide or sulfone based on catalyst and stoichiometry academie-sciences.fracademie-sciences.fr
Potassium Permanganate (KMnO₄) Acetone/water or phase-transfer conditionsStrong, non-selective oxidant
Sodium Periodate (NaIO₄) Methanol/waterOften used for sulfoxide synthesis, but can produce sulfones under forcing conditions
Selectfluor® H₂O as oxygen source, ambient temperatureEfficient for producing sulfones with nearly quantitative yields organic-chemistry.org

An alternative strategy for forming the C-S bond of the sulfone is through the nucleophilic substitution reaction between an alkyl halide and a sulfinate salt. This method involves the reaction of a pre-formed sodium 4-fluorobenzenesulfinate with a butanoic acid derivative carrying a leaving group at the 3-position, such as ethyl 3-bromobutanoate. The sulfinate anion acts as a potent nucleophile, displacing the bromide to form the carbon-sulfur bond directly at the sulfone oxidation state.

This approach is advantageous as it avoids the use of strong oxidizing agents. The reaction typically proceeds via an SN2 mechanism and provides good yields of the target sulfone. nih.gov The use of an ester derivative of butanoic acid is common to prevent the acidic proton of the carboxyl group from interfering with the reaction. A final hydrolysis step would then be required to convert the ester to the desired carboxylic acid.

4-Fluorobenzenesulfonyl chloride is a readily available commercial reagent that serves as an excellent precursor for installing the 4-fluorobenzenesulfonyl group. sigmaaldrich.com This electrophilic compound can react with a variety of carbon nucleophiles. For the synthesis of this compound, the sulfonyl chloride could react with a pre-formed carbanion or enolate of a butanoic acid derivative.

This method offers a direct route to the sulfone linkage. The 4-fluorobenzenesulfonyl chloride itself can be prepared from fluorobenzene (B45895) through chlorosulfonation. rsc.org This approach highlights the versatility of sulfonyl chlorides as key building blocks in the synthesis of complex sulfone-containing molecules. googleapis.com

Synthesis of the Butanoic Acid Carbon Skeleton

The Friedel-Crafts acylation is a powerful and fundamental C-C bond-forming reaction in organic synthesis. nih.govmasterorganicchemistry.com It involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comorganic-chemistry.org

In a potential synthetic route towards a precursor for this compound, fluorobenzene could be acylated with a four-carbon unit like glutaric anhydride. This reaction, typically carried out in a solvent like methylene (B1212753) chloride or ethylene (B1197577) dichloride, would yield 4-(4-fluorobenzoyl)butyric acid. google.com While this specific product is a keto-acid and has the substitution at the 4-position of the butyric acid chain, subsequent chemical modifications could, in principle, lead to the desired 3-substituted regioisomer. The Friedel-Crafts acylation demonstrates a reliable method for attaching a carbon chain to the fluorobenzene ring, which can then be further functionalized. nih.govgoogle.com

In many synthetic pathways, the carboxylic acid group is introduced in a protected form, such as an ester or a nitrile, to avoid undesirable side reactions. khanacademy.org The final step in such a sequence is the deprotection or conversion of this group into the carboxylic acid. msu.edu

The most common method for this transformation is the hydrolysis of an ester. If the synthesis utilized an ethyl or methyl ester of the butanoic acid derivative, it can be readily converted to the carboxylic acid by saponification—heating with a base like sodium hydroxide—followed by acidification with a strong acid. khanacademy.org Alternatively, if a nitrile group was used as a precursor, it can be hydrolyzed under either acidic or basic conditions to yield the carboxylic acid. The carboxyl group is fundamental to the final molecule's identity and is typically revealed at or near the end of the synthetic sequence. khanacademy.orglibretexts.orgpressbooks.pub

Convergent and Divergent Synthetic Pathways to this compound

The construction of the this compound backbone can be envisioned through several synthetic routes, primarily categorized as stepwise assembly approaches.

Stepwise Assembly Approaches

A plausible and logical stepwise synthesis of this compound involves the formation of the carbon-sulfur bond as a key step. A hypothetical, yet chemically sound, convergent approach would involve the coupling of two key synthons: a nucleophilic sulfur-containing fragment and an electrophilic butanoic acid derivative.

One practical strategy would be the nucleophilic substitution reaction between 4-fluorothiophenol (B130044) and a suitable 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate. This SN2 reaction would form the corresponding thioether, ethyl 3-(4-fluorophenylthio)butanoate. Subsequent oxidation of the thioether to the sulfone is a crucial step. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice, typically used in a stoichiometric amount or slight excess to ensure complete conversion to the sulfone. The final step in this sequence would be the hydrolysis of the ethyl ester to the desired carboxylic acid, which can be achieved under either acidic or basic conditions.

An alternative stepwise approach could involve the reaction of 4-fluorobenzenesulfonyl chloride with a suitable organometallic reagent derived from a protected butanoic acid derivative. For instance, an organozinc or organocuprate reagent prepared from a protected 3-halobutanoic acid could potentially react with the sulfonyl chloride. However, the reactivity and compatibility of the functional groups would need careful consideration.

A general representation of a plausible stepwise synthesis is outlined below:

Step Reactants Reagents and Conditions Intermediate/Product
14-Fluorothiophenol, Ethyl 4-bromobutanoateBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)Ethyl 3-(4-fluorophenylthio)butanoate
2Ethyl 3-(4-fluorophenylthio)butanoatem-CPBA (2-2.2 eq.), Solvent (e.g., CH₂Cl₂)Ethyl 3-(4-fluorobenzenesulfonyl)butanoate
3Ethyl 3-(4-fluorobenzenesulfonyl)butanoateAcid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, LiOH), H₂O, HeatThis compound

Multi-Component Reactions (if applicable)

While multi-component reactions (MCRs) offer an efficient means to construct complex molecules in a single step, their direct application to the synthesis of this compound is not readily apparent in existing literature. MCRs for the synthesis of β-sulfonyl amides and β-keto sulfones have been reported. acs.orgnumberanalytics.comnumberanalytics.comrsc.org These reactions often involve the insertion of sulfur dioxide. numberanalytics.comnumberanalytics.com A hypothetical MCR for the target molecule could involve the reaction of a 4-fluorophenyl radical precursor, sulfur dioxide, and a butenoic acid derivative. However, the development of such a specific MCR would require significant experimental investigation.

Stereoselective Synthesis of Enantiopure this compound (if applicable to known research)

The carbon atom at the 3-position of the butanoic acid chain is a stereocenter. Therefore, the synthesis of enantiomerically pure this compound is a significant objective, particularly for applications in medicinal chemistry.

Chiral Auxiliary Approaches

A well-established strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. sigmaaldrich.com For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to the butanoic acid moiety.

Evans oxazolidinone auxiliaries are widely used for stereoselective alkylation reactions. rsc.org In a hypothetical synthesis, a chiral oxazolidinone could be acylated with a suitable butanoic acid derivative. The resulting N-acyloxazolidinone can then be subjected to a diastereoselective reaction to introduce the 4-fluorophenylsulfonyl group. For instance, the enolate of the N-acyl oxazolidinone could react with an electrophilic "CH₂CH₂SO₂Ar" synthon, although the preparation of such a reagent would be challenging. A more feasible approach might involve a Michael addition of a nucleophilic sulfonyl equivalent to an α,β-unsaturated N-acyloxazolidinone. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched carboxylic acid.

The general principle of using a chiral auxiliary is depicted in the following table:

Step Description Key Reagents/Intermediates
1Attachment of Chiral AuxiliaryChiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), Butanoic acid derivative
2Diastereoselective ReactionBase (for enolate formation), Electrophilic sulfonyl source
3Cleavage of Chiral AuxiliaryHydrolysis (e.g., LiOH/H₂O₂)

Asymmetric Catalysis in the Synthesis of the Butanoic Acid Moiety

Asymmetric catalysis provides an alternative and often more atom-economical approach to enantioselective synthesis. If a β-keto sulfone, such as 4-(4-fluorobenzenesulfonyl)-3-oxobutanoic acid ethyl ester, were a viable intermediate, its asymmetric reduction could yield the desired chiral center.

Enzyme-catalyzed reductions of ketones and β-keto esters are known to produce chiral alcohols with high enantioselectivity. nih.gov Ketoreductases (KREDs), often from baker's yeast or other microorganisms, can be employed for this purpose. acs.orgacs.org The choice of enzyme can often determine the stereochemical outcome, providing access to either the (R) or (S) enantiomer. acs.orgnih.gov

Alternatively, transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. acsgcipr.orgchemistrysteps.com Chiral phosphine (B1218219) ligands, such as those based on BINAP or other privileged chiral scaffolds, in combination with a metal like ruthenium or rhodium, can effectively catalyze the reduction of a keto group to a chiral alcohol. The subsequent deoxygenation of the resulting β-hydroxy sulfone would be necessary to arrive at the final product.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions and costs. For the proposed stepwise synthesis, each step would require individual optimization.

For the initial SN2 reaction between 4-fluorothiophenol and ethyl 4-bromobutanoate, key parameters to optimize include:

Base: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and its stoichiometry can significantly affect the reaction rate and yield.

Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are typically used to facilitate SN2 reactions.

Temperature and Reaction Time: These parameters need to be balanced to ensure complete reaction without promoting side reactions.

The oxidation of the thioether to the sulfone is generally a high-yielding reaction. Optimization would focus on:

Oxidizing Agent: While m-CPBA is common, other reagents like hydrogen peroxide with a suitable catalyst or Oxone® could be explored.

Stoichiometry: Precise control of the amount of oxidizing agent is crucial to avoid over-oxidation or incomplete reaction.

Temperature: The reaction is often run at low temperatures (e.g., 0 °C) to control its exothermicity.

The final ester hydrolysis step is typically robust. Optimization would involve finding the mildest conditions that afford complete conversion without causing degradation of the product. This includes the choice of acid or base, its concentration, and the reaction temperature.

The following table summarizes general optimization strategies for the key proposed reactions:

Reaction Type Variables to Optimize Potential Outcomes
Nucleophilic Substitution (SN2)Base, Solvent, Temperature, ConcentrationIncreased yield, Reduced reaction time, Minimized byproducts
Oxidation (Thioether to Sulfone)Oxidizing Agent, Stoichiometry, TemperatureHigh conversion, Prevention of over-oxidation, Improved safety
Ester HydrolysisAcid/Base choice, Concentration, TemperatureComplete hydrolysis, Prevention of product degradation
Asymmetric ReductionCatalyst/Enzyme, Solvent, Temperature, Pressure (for hydrogenation)High diastereomeric/enantiomeric excess, High yield

Chemical Reactivity and Transformation of 3 4 Fluorobenzenesulfonyl Butanoic Acid

Reactions Involving the Carboxylic Acid Functionality of 3-(4-Fluorobenzenesulfonyl)butanoic Acid

The carboxylic acid group is a versatile functional handle that allows for a variety of transformations, including the formation of esters and amides, reduction to an alcohol, and decarboxylation.

The conversion of this compound to its corresponding esters can be readily achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com This equilibrium-driven reaction is typically favored by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation. chemguide.co.uk

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. These include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), a process known as the Steglich esterification. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with the alcohol. libretexts.org

Transesterification, the conversion of one ester to another, is also a feasible transformation, although less common for the initial synthesis from the carboxylic acid.

Table 1: Representative Esterification Reactions of Carboxylic Acids

Reactant 1Reactant 2 (Alcohol)Catalyst/ReagentProductReaction Type
This compoundMethanolH₂SO₄ (catalytic)Methyl 3-(4-fluorobenzenesulfonyl)butanoateFischer Esterification
This compoundEthanolDCC, DMAPEthyl 3-(4-fluorobenzenesulfonyl)butanoateSteglich Esterification
This compound1. SOCl₂, 2. Isopropanol-Isopropyl 3-(4-fluorobenzenesulfonyl)butanoateVia Acyl Chloride

The carboxylic acid functionality of this compound can be converted to an amide bond through reaction with a primary or secondary amine. Direct thermal condensation is possible but often requires high temperatures to overcome the formation of the non-reactive ammonium (B1175870) carboxylate salt. nih.gov

More commonly, the amidation is facilitated by the use of coupling reagents that activate the carboxylic acid. A wide array of such reagents has been developed, particularly in the context of peptide synthesis. uni-kiel.debachem.com These include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). bachem.compeptide.com The reaction typically proceeds by forming a highly reactive intermediate, such as an O-acylisourea or an activated ester, which is then readily attacked by the amine. wikipedia.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used to suppress side reactions and reduce racemization, although the latter is not a concern for this specific achiral molecule. uni-kiel.de

Boron-based reagents, such as boric acid derivatives, have also emerged as effective catalysts for direct amidation under milder conditions. acs.org Furthermore, methods involving the in-situ formation of sulfinylamides have been shown to be efficient for the amidification of various carboxylic acids. acs.orgnih.gov

Table 2: Common Coupling Reagents for Amidation

Coupling Reagent ClassExample Reagents
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP
Aminium/Uronium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 4-(4-fluorobenzenesulfonyl)butan-1-ol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. masterorganicchemistry.comlibretexts.org The reagent of choice for this reduction is typically lithium aluminum hydride (LiAlH₄). chemguide.co.ukmasterorganicchemistry.comlibretexts.orgyoutube.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukyoutube.com The reduction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. chemguide.co.uklibretexts.org

The formation of a carboxylic anhydride (B1165640) from this compound would typically involve the reaction of two molecules of the acid with a dehydrating agent or the reaction of the carboxylate salt with an acyl chloride derivative of the acid.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For simple carboxylic acids, this process often requires high temperatures. However, the presence of a carbonyl group at the β-position significantly facilitates decarboxylation upon heating, proceeding through a cyclic transition state. youtube.commasterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, the sulfonyl group (SO₂) is at the β-position relative to the carboxylic acid. The strong electron-withdrawing nature of the sulfonyl group can influence the stability of potential anionic intermediates, which could affect the decarboxylation pathway. While the direct thermal decarboxylation of β-sulfonyl carboxylic acids is not as common as for β-keto acids, specific conditions, potentially involving catalysts or conversion to a more reactive derivative, might be necessary to achieve this transformation. wikipedia.org Studies on the decarboxylation of aromatic acids have shown that activating groups on the ring can significantly lower the required temperature. peptide.com

Transformations at the Butane (B89635) Chain of this compound

The butane chain, particularly the α-carbon, is susceptible to functionalization, primarily due to the acidity of the α-protons, which is enhanced by the adjacent carboxylic acid group.

Alpha-Halogenation: The α-position of carboxylic acids can be halogenated, most commonly brominated, using the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.orgchemistrysteps.com This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The mechanism proceeds through the in-situ formation of an acyl bromide, which can then enolize. masterorganicchemistry.comchemistrysteps.com The enol form subsequently reacts with bromine to afford the α-bromo acyl bromide, which is then hydrolyzed to the α-bromo carboxylic acid upon workup. masterorganicchemistry.comchemistrysteps.com This method would be applicable to this compound to introduce a halogen at the 2-position. The resulting α-halo acid is a versatile intermediate for further substitutions. libretexts.org

Alpha-Alkylation: Direct alkylation of the α-carbon of a carboxylic acid is challenging. However, this transformation can be achieved by first converting the carboxylic acid to an ester. The α-protons of the resulting ester, such as methyl 3-(4-fluorobenzenesulfonyl)butanoate, are acidic enough to be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. acs.org This enolate can then act as a nucleophile and react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.orglibretexts.orgresearchgate.net Subsequent hydrolysis of the ester group would yield the α-alkylated carboxylic acid.

Table 3: Key Alpha-Functionalization Reactions

Reaction TypeReagentsIntermediateProduct
α-BrominationBr₂, PBr₃ (cat.)Acyl bromide enol2-Bromo-3-(4-fluorobenzenesulfonyl)butanoic acid
α-Alkylation (via ester)1. LDA, 2. R-XEster enolateα-Alkyl-3-(4-fluorobenzenesulfonyl)butanoic acid

Reactions Involving the Beta-Carbon (e.g., cyclization, elimination)

The carbon atom beta to the carboxyl group is activated by the presence of the strongly electron-withdrawing 4-fluorobenzenesulfonyl group. This group is also an excellent leaving group, which predisposes the molecule to undergo elimination reactions.

Elimination: Under basic conditions, deprotonation of the carbon alpha to the carboxylic acid can be followed by the elimination of the sulfonyl group to form an α,β-unsaturated carboxylic acid. This is a common reaction pathway for compounds with a good leaving group at the beta position. masterorganicchemistry.com The process is a form of β-elimination, where a new C=C π bond is formed through the breaking of two adjacent single bonds (C-H and C-SO₂R). masterorganicchemistry.com The reaction is often favored by heat. masterorganicchemistry.com While specific studies on this compound are not prevalent, this type of elimination is a fundamental reaction in organic chemistry. nih.gov For sulfones, this elimination is a key step in processes like the Julia olefination, which involves the reductive elimination of a β-functionalized sulfone to yield an alkene. wikipedia.org

Cyclization: Intramolecular cyclization reactions are also a possibility, although they may be less favored than elimination without specific reagents or conditions. For instance, intramolecular Friedel-Crafts acylation could theoretically occur if the carboxylic acid is activated (e.g., as an acyl chloride), but this is generally difficult with a deactivated aromatic ring. Other types of cyclization, such as the formation of lactones, might be driven by specific reaction conditions. Studies on related butanoic acid derivatives, like 3-(tetrahydro-2'-furyl)propanoic acid, show that intramolecular acylative ring-switching can lead to butanolides. rsc.orgrsc.org However, the electronic properties of the arylsulfonyl group make direct analogies challenging.

Reactivity of the 4-Fluorobenzenesulfonyl Moiety

The aromatic ring of the 4-fluorobenzenesulfonyl group is subject to reactions typical of substituted benzenes, with its reactivity profile being a composite of the electronic effects of both the fluorine and the sulfonylbutanoic acid substituents.

Electrophilic Aromatic Substitution (EAS) on the fluorobenzene (B45895) ring of this molecule is expected to be significantly retarded. The primary reason is the presence of the -SO₂(CH₂)₂COOH group, which is strongly electron-withdrawing and therefore a powerful deactivating group for EAS. libretexts.orgyoutube.com

SubstituentElectronic EffectDirecting Influence
-F (Fluoro)Inductively withdrawing, Resonantly donatingOrtho, Para
-SO₂R (Sulfonyl)Strongly inductively and resonantly withdrawingMeta

Plausible Reactions: Despite the deactivation, forcing conditions could potentially lead to reactions like nitration or halogenation. However, the reactivity of fluorobenzene itself in EAS is already known to be comparable to or slightly less than that of benzene (B151609). researchgate.net The addition of the strongly deactivating sulfonyl group makes such reactions on this compound synthetically challenging.

The structure of the 4-fluorobenzenesulfonyl moiety is well-suited for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom can act as a leaving group, and its displacement is activated by the strongly electron-withdrawing sulfonyl group located para to it. researchgate.netyoutube.com

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the oxygen atoms of the sulfonyl group, which stabilizes it and facilitates the reaction. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.

Reactivity: The presence of the para-sulfonyl group significantly lowers the energy barrier for this reaction compared to unactivated fluoroarenes. nih.govnih.gov Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com Improved conditions have been developed for the reaction of various nucleophiles (nitrogen, oxygen, and sulfur-based) with related 4-fluorophenylsulfonamides, highlighting the synthetic utility of this transformation. researchgate.net

The sulfonyl group itself can undergo chemical transformations, most notably reductive cleavage of the carbon-sulfur bond.

Reductive Desulfonylation: This reaction removes the sulfonyl group and replaces it with a hydrogen atom. It is a common strategy in organic synthesis where the sulfone group is used as an auxiliary and then removed. researchgate.netorganicreactions.org A variety of reducing agents can accomplish this, including active metals like sodium amalgam or aluminum amalgam, and tin hydrides such as tributyltin hydride. wikipedia.org Aluminum amalgam is known to be effective for the chemoselective reduction of α-sulfonylated carbonyl compounds and can be used on β-hydroxy sulfones without causing elimination. wikipedia.org

Reduction to Sulfinic Acids: Milder reduction conditions can potentially reduce the sulfonyl group to a sulfinic acid (-SO₂H), although this is less common than complete desulfonylation. Specific reagents would be required to stop the reduction at this intermediate stage.

Stability and Degradation Pathways of this compound

The stability of this compound is generally high under typical storage conditions, but it can degrade under specific chemical or biological stresses.

Chemical Stability: The molecule is stable to moderately acidic conditions. However, strong acids at high temperatures can cleave sulfonate esters and could potentially lead to the cleavage (desulfonylation) of the C-S bond in the subject molecule. nih.gov The butanoic acid chain itself is stable, though the carboxylic acid can undergo typical reactions like esterification. rsc.org The C-F bond on the aromatic ring is very strong and generally resistant to cleavage unless activated towards nucleophilic attack.

Degradation Pathways: In a biological or environmental context, degradation would likely be initiated by microbial action. Organofluorine compounds can be biodegradable, often through pathways that mirror those for their non-fluorinated analogs. researchgate.net A plausible pathway for the degradation of the fluorobenzene portion involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of a fluorinated catechol. nih.gov Subsequent ortho or meta cleavage of the ring would break it down into smaller aliphatic acids that can enter central metabolic pathways. nih.gov The butanoic acid chain could be degraded via β-oxidation. The degradation of related compounds by thiol-containing substances has also been observed, suggesting another potential pathway in specific biological environments. mdpi.com

Mechanistic Investigations of Reactions Involving 3 4 Fluorobenzenesulfonyl Butanoic Acid

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthetic transformations involving 3-(4-fluorobenzenesulfonyl)butanoic acid are primarily centered around the reactivity of its two main functional groups: the carboxylic acid and the sulfonyl group. The reaction mechanisms are often analogous to those of other carboxylic acids and arylsulfonyl compounds.

One of the fundamental reactions is the formation of sulfonamides, which occurs via the reaction of the sulfonyl group with an amine. The synthesis of sulfonamides from amino acids and benzenesulfonyl chloride proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net A similar mechanism can be proposed for the reaction of this compound derivatives, such as its sulfonyl chloride, with amines. The reaction is typically base-assisted, where the base deprotonates the amine to increase its nucleophilicity. researchgate.net

Another key transformation is the reaction at the carboxylic acid moiety. For instance, esterification reactions with alcohols are acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the alcohol. libretexts.org Subsequent proton transfer and elimination of water yield the corresponding ester. libretexts.org Similarly, the formation of an acid chloride from the carboxylic acid can be achieved using reagents like thionyl chloride (SOCl₂). This reaction proceeds through the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group, followed by nucleophilic attack by the chloride ion. libretexts.org

The sulfonyl group itself can participate in various reactions beyond sulfonamide formation. For example, in reactions analogous to those of other sulfonyl chlorides, it can react with alkenes and alkynes. magtech.com.cn These reactions can proceed through different pathways, including radical, ionic, and pericyclic mechanisms, depending on the reactants and conditions. magtech.com.cn

The following table summarizes the plausible reaction mechanisms for key transformations of this compound based on analogous systems.

Reaction Type Reactant Key Mechanistic Steps Intermediate(s)
Sulfonamide Formation (from the corresponding sulfonyl chloride)Amine (R-NH₂)1. Nucleophilic attack of the amine on the sulfonyl sulfur. 2. Elimination of the chloride leaving group. 3. Deprotonation of the nitrogen by a base.Tetrahedral intermediate
Fischer EsterificationAlcohol (R-OH)1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by the alcohol. 3. Proton transfer. 4. Elimination of water. 5. Deprotonation.Protonated carbonyl, Tetrahedral intermediate
Acid Chloride FormationThionyl Chloride (SOCl₂)1. Nucleophilic attack of the carboxylic acid oxygen on sulfur of SOCl₂. 2. Elimination of chloride. 3. Nucleophilic attack by chloride on the carbonyl carbon. 4. Elimination of the chlorosulfite group.Acyl chlorosulfite

Kinetic Studies and Rate Law Determinations

While specific kinetic studies and rate law determinations for reactions involving this compound are not extensively documented in publicly available literature, the kinetics can be inferred from studies on analogous compounds. The rates of reactions involving the sulfonyl and carboxylic acid groups are influenced by factors such as substrate concentration, reagent concentration, temperature, and the presence of catalysts.

Kinetic studies on the sulfonation of aromatic compounds with sulfur trioxide have shown that the reaction order with respect to SO₃ can vary depending on the solvent. nih.gov In non-complexing solvents, the reaction is first order in SO₃, while in complexing solvents, it is second order. nih.gov This suggests that the aggregation state of the sulfonating agent plays a crucial role in the reaction kinetics.

The kinetics of reactions at the carboxylic acid group, such as esterification, are typically first order with respect to the carboxylic acid and the alcohol, and also first order with respect to the acid catalyst.

The following table outlines the expected rate law dependencies for key reactions of this compound based on analogous systems.

Reaction Type Expected Rate Law Influencing Factors
Sulfonamide FormationRate = k[Sulfonyl Compound][Amine] (can be more complex)Nucleophilicity of the amine, solvent polarity, pH
Fischer EsterificationRate = k[Carboxylic Acid][Alcohol][H⁺]Concentration of reactants and catalyst, temperature
Reaction with SOCl₂Rate = k[Carboxylic Acid][SOCl₂]Temperature, solvent

Thermodynamic Considerations in Reaction Equilibria

The thermodynamics of reactions involving this compound are governed by the changes in enthalpy (ΔH) and entropy (ΔS) that occur during a transformation, which together determine the change in Gibbs free energy (ΔG).

A key thermodynamic aspect is the equilibrium nature of some of the reactions. For example, the sulfonation of aromatic compounds is a reversible process. youtube.com The forward reaction (sulfonation) is favored in concentrated sulfuric acid, while the reverse reaction (desulfonation) is favored in dilute, hot aqueous acid. youtube.com This equilibrium is driven by Le Chatelier's principle, where the concentration of water plays a critical role. youtube.com

Thermodynamic analysis of the sulfonation of alkylbenzenes with sulfur trioxide has shown that these reactions are generally thermodynamically favorable, with negative Gibbs free energy values. sapub.org The formation of para-substituted products is often thermodynamically preferred over ortho- or meta-isomers due to steric and electronic factors. sapub.org

In the context of this compound, the formation of esters from the carboxylic acid and an alcohol is also an equilibrium process. The position of the equilibrium can be shifted towards the product side by removing water as it is formed or by using an excess of the alcohol.

The following table provides a qualitative overview of the thermodynamic parameters for key reactions.

Reaction Type ΔH ΔS ΔG Equilibrium Considerations
Sulfonation (Aromatic Ring)ExothermicNegative (ordering of molecules)Negative (Favorable)Reversible; position depends on reagent concentration (e.g., H₂O). youtube.com
Fischer EsterificationSlightly Exothermic/EndothermicNear zeroSlightly Negative/PositiveReversible; driven by removal of water or excess alcohol.
Sulfonamide FormationExothermicPositive (release of small molecule, e.g., HCl)Negative (Favorable)Generally considered irreversible under typical synthetic conditions.

Influence of the Fluoro Substituent on Reaction Selectivity and Rate

The para-fluoro substituent on the benzene (B151609) ring of this compound exerts a significant influence on the reactivity of the molecule through a combination of inductive and resonance effects.

Despite being deactivating, the fluoro group is an ortho-, para-director for electrophilic aromatic substitution. This is because the resonance structures that place the positive charge of the arenium ion intermediate on the carbon bearing the substituent are stabilized by the resonance donation from the fluorine atom.

The strong electron-withdrawing nature of the fluoro substituent increases the electrophilicity of the sulfur atom in the sulfonyl group. This makes the sulfonyl group more susceptible to nucleophilic attack. Consequently, reactions such as the formation of sulfonamides are expected to be faster for 4-fluorobenzenesulfonyl derivatives compared to their non-fluorinated counterparts. Computational studies on para-substituted phenoxide ions have shown the significant impact of substituents on the electronic properties of the aromatic system. acs.org

The presence of electron-withdrawing groups on an aryl ring can lead to higher melting points in certain ionic liquids, which is attributed to stronger polarization effects in the cations. researchgate.net This suggests that the fluoro group can influence intermolecular interactions.

The table below summarizes the electronic effects of the para-fluoro substituent.

Electronic Effect Influence on Aromatic Ring Influence on Sulfonyl Group Impact on Reactivity
Inductive Effect (-I)Deactivates the ring towards electrophilic attack.Increases the electrophilicity of the sulfur atom.Slower electrophilic aromatic substitution; faster nucleophilic attack at the sulfonyl group.
Resonance Effect (+M)Directs incoming electrophiles to the ortho and para positions (para is already substituted).Can slightly counteract the inductive effect.Ortho-directing for further substitution on the ring.

Solvent Effects on the Reactivity of this compound

The choice of solvent can have a profound impact on the rate and mechanism of reactions involving this compound. Solvents can influence reactivity through their polarity, ability to form hydrogen bonds, and their coordinating properties.

In reactions involving charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species through solvation. For example, in nucleophilic aromatic substitution (SNAr) reactions of sulfonyl compounds, solvent polarity can significantly affect the reaction pathway. researchgate.net The use of polar aprotic solvents can accelerate SNAr reactions by solvating the cation while leaving the nucleophile relatively "bare" and more reactive.

The solvolysis of sulfonyl chlorides, a reaction analogous to the hydrolysis of a sulfonyl chloride derivative of this compound, is highly dependent on the solvent's ionizing power and nucleophilicity. nih.gov Protic solvents, such as water and alcohols, can participate directly in the reaction as nucleophiles, while also stabilizing charged intermediates through hydrogen bonding.

In the case of sulfonation reactions, the solvent can form complexes with the sulfonating agent (e.g., SO₃), which alters its reactivity and can change the kinetic order of the reaction. nih.gov For instance, the sulfonation of aromatic compounds in ionic liquids has been shown to offer advantages over conventional methods, such as the absence of by-products and the potential for catalyst recycling. google.com

The following table details the expected effects of different solvent types on key reactions.

Solvent Type Characteristics Effect on Reactions at Sulfonyl Group Effect on Reactions at Carboxylic Acid Group
Polar Protic (e.g., water, ethanol)High dielectric constant, hydrogen bond donors.Can act as nucleophiles (solvolysis). Stabilize charged intermediates and transition states.Can participate in esterification (if an alcohol) or hydrolysis.
Polar Aprotic (e.g., DMSO, DMF)High dielectric constant, not hydrogen bond donors.Accelerate SNAr reactions by solvating cations but not anions (nucleophiles).Good for reactions involving charged nucleophiles.
Nonpolar Aprotic (e.g., hexane, toluene)Low dielectric constant.Generally slow down reactions with charged intermediates. May favor radical pathways.Slower rates for reactions involving polar or charged species.
Ionic Liquids Non-volatile, highly polar.Can act as both solvent and catalyst. May offer unique selectivity. google.comCan facilitate reactions and simplify product isolation.

Theoretical and Computational Studies on 3 4 Fluorobenzenesulfonyl Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For 3-(4-Fluorobenzenesulfonyl)butanoic acid, these calculations can provide insights into its reactivity, stability, and intermolecular interactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. emerginginvestigators.org

For this compound, the HOMO is expected to be localized primarily on the fluorobenzenesulfonyl moiety, which is rich in electrons. Conversely, the LUMO is likely distributed over the electron-deficient regions, including the sulfur atom and the carbonyl group of the butanoic acid chain. The presence of the electron-withdrawing fluorine atom and the sulfonyl group significantly influences these energy levels. emerginginvestigators.orgsemanticscholar.org The fluorine atom, due to its high electronegativity, tends to lower the energy of the molecular orbitals. emerginginvestigators.org

Computational studies on analogous fluorinated aromatic compounds and sulfonic acids provide a basis for estimating the HOMO-LUMO energies for this compound. emerginginvestigators.orgsemanticscholar.orgresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzenesulfonic Acid-7.2-1.55.7
4-Fluorobenzenesulfonic Acid-7.5-1.85.7
Butanoic Acid-7.0-0.56.5
This compound (Estimated) -7.6 -1.9 5.7

Note: The values for related compounds are based on typical DFT calculation results found in the literature for similar structures. The values for this compound are estimations derived from these trends.

The distribution of electron density within a molecule is fundamental to understanding its electrostatic potential and how it interacts with other molecules. In this compound, the electronegative oxygen and fluorine atoms create regions of negative electrostatic potential, while the hydrogen atoms of the carboxylic acid and the carbon atoms bonded to the electronegative atoms will exhibit positive electrostatic potential.

The sulfonyl group (SO₂) is a strong electron-withdrawing group, leading to a significant positive charge on the sulfur atom and negative charges on the oxygen atoms. The fluorine atom also withdraws electron density from the benzene (B151609) ring, affecting its aromaticity and reactivity. The carboxylic acid group presents a region of high polarity, with the hydroxyl hydrogen being a potential hydrogen bond donor and the carbonyl oxygen a hydrogen bond acceptor.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing these charge distributions. For this compound, the MEP map would likely show the most negative potential (typically colored red) around the sulfonyl and carbonyl oxygens, and the most positive potential (typically blue) around the acidic proton of the carboxyl group.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butanoic acid chain and the rotational freedom around the C-S bond allow this compound to adopt various conformations.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. acs.org By simulating the motion of atoms and the evolution of the molecule's geometry, MD can identify the most stable and frequently occurring conformations in different environments (e.g., in vacuum or in a solvent). Such simulations would reveal the accessible rotational states around the C-S and C-C single bonds of the butanoic acid chain.

The conformation of this compound is influenced by a balance of intramolecular interactions. These include steric hindrance between the bulky fluorobenzenesulfonyl group and the butanoic acid chain, as well as potential intramolecular hydrogen bonding between the carboxylic acid group and one of the sulfonyl oxygens. Studies on flexible carboxylic acids and sulfonic esters have shown that such intramolecular forces play a significant role in determining the preferred molecular shape. nih.govacs.org The interplay of these forces dictates the potential energy surface of the molecule, which maps the energy of the molecule as a function of its geometric parameters, such as torsion angles. The most stable conformers correspond to the minima on this surface. For flexible molecules like this, multiple low-energy conformations may coexist. nih.gov

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry) based on Computational Models

Computational models can predict spectroscopic data, which is invaluable for the identification and characterization of the compound.

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted using DFT calculations. nih.govacs.org For this compound, the ¹⁹F NMR chemical shift would be characteristic of a fluorine atom attached to a benzene ring that is also substituted with a sulfonyl group. numberanalytics.comwikipedia.orgbiophysics.org The proton and carbon signals of the butanoic acid chain would be influenced by the electron-withdrawing nature of the adjacent sulfonyl group.

IR Spectroscopy: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. Computational frequency calculations can predict the wavenumbers and intensities of the characteristic absorption bands. nih.govresearchgate.netaip.orgaip.orgcolab.ws Key predicted vibrational frequencies for this compound would include:

S=O stretching vibrations (typically strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹)

C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)

O-H stretching of the carboxylic acid (a broad band in the region of 3300-2500 cm⁻¹)

C-F stretching (around 1250-1000 cm⁻¹)

C-S stretching (around 700-600 cm⁻¹)

Mass Spectrometry: While direct prediction of mass spectra is complex, computational analysis can help rationalize fragmentation patterns observed in techniques like electrospray ionization mass spectrometry (ESI-MS). nih.govacs.orgresearchgate.netnih.govaaqr.org For this compound, common fragmentation pathways would likely involve the loss of the butanoic acid side chain, cleavage of the C-S bond, or loss of SO₂.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted Key Signals
¹⁹F NMR Singlet around -110 to -120 ppm (relative to CFCl₃)
¹H NMR Aromatic protons (doublets, ~7.5-8.0 ppm), Butanoic acid protons (multiplets, ~1.5-3.5 ppm), Carboxylic acid proton (singlet, >10 ppm)
¹³C NMR Aromatic carbons (~120-140 ppm, with C-F and C-S carbons showing distinct shifts), Carbonyl carbon (~175 ppm), Butanoic acid carbons (~20-50 ppm)
IR (cm⁻¹) ~3000 (O-H stretch), ~1710 (C=O stretch), ~1340 & ~1150 (S=O stretches), ~1230 (C-F stretch)
Mass Spectrometry (ESI-) [M-H]⁻ as the parent ion. Major fragments corresponding to [M-H-C₄H₆O₂]⁻ and [C₆H₄FSO₃]⁻.

Note: These are predicted values based on computational models and data from analogous compounds. Actual experimental values may vary.

Derivatives and Analogs of 3 4 Fluorobenzenesulfonyl Butanoic Acid

Design Principles for Structural Modification and Derivatization

The butanoic acid side chain offers several opportunities for modification to probe its influence on a derivative's characteristics. Common strategies include altering the chain length, introducing branches, and converting the carboxylic acid to other functional groups.

Chain Length Variation: Homologation of the butanoic acid chain to pentanoic or hexanoic acid, or shortening it to propanoic acid, can systematically alter the distance between the sulfonyl group and the terminal carboxylate. This can impact how the molecule interacts with biological targets.

Branching: Introducing small alkyl groups (e.g., methyl, ethyl) at the α or β positions of the acid chain can introduce chirality and steric bulk, which may enhance binding selectivity or improve metabolic stability by blocking potential sites of oxidation.

Functional Group Conversion: The terminal carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or nitriles. msu.edu These changes significantly alter the polarity, hydrogen bonding capacity, and reactivity of the molecule. For example, converting the acid to a primary or secondary amide introduces a hydrogen bond donor, a feature absent in the parent acid. msu.edu

Table 1: Examples of Butanoic Acid Chain Modifications This table is generated based on established principles of chemical modification.

Modification Type Example Structure Name Rationale
Chain Shortening 3-(4-Fluorobenzenesulfonyl)propanoic acid Alter spatial relationship of functional groups
Chain Lengthening 5-(4-Fluorobenzenesulfonyl)pentanoic acid Increase lipophilicity and flexibility
α-Branching 2-Methyl-3-(4-fluorobenzenesulfonyl)butanoic acid Introduce steric hindrance, potentially block metabolism
β-Branching 3-Methyl-3-(4-fluorobenzenesulfonyl)butanoic acid Restrict conformational flexibility
Esterification Ethyl 3-(4-fluorobenzenesulfonyl)butanoate Increase lipophilicity, act as a prodrug

The 4-fluorobenzenesulfonyl group is another key area for derivatization. Modifications here can fine-tune electronic properties and metabolic stability.

Halogenation Patterns: The position and nature of the halogen on the phenyl ring can be altered. Moving the fluorine to the ortho or meta position can change the molecule's dipole moment and conformation. Introducing additional fluorine atoms to create difluoro or trifluoro analogs is a common strategy to block metabolism and modulate acidity. researchgate.net Replacing fluorine with other halogens like chlorine or bromine can also be explored to vary steric and electronic effects. mdpi.comorgsyn.org

Table 2: Examples of 4-Fluorobenzenesulfonyl Moiety Alterations This table is generated based on established principles of chemical modification.

Modification Type Example Structure Name Rationale
Halogen Position 3-(2-Fluorobenzenesulfonyl)butanoic acid Alter electronic distribution and conformation
Polyhalogenation 3-(3,4-Difluorobenzenesulfonyl)butanoic acid Enhance metabolic stability and lipophilicity chemscene.com
Halogen Exchange 3-(4-Chlorobenzenesulfonyl)butanoic acid Modify electronic and steric properties

Beyond the primary functional groups, other positions on the molecule can be targeted for derivatization. The aromatic C-H bonds of the phenyl ring or the aliphatic C-H bonds on the butanoic acid chain are potential sites for functionalization. nih.gov These modifications are often achieved through advanced synthetic methods that can selectively activate these otherwise inert bonds. wikipedia.org

Synthetic Strategies for Accessing Derivativized 3-(4-Fluorobenzenesulfonyl)butanoic Acid Analogs

Accessing a diverse set of analogs requires robust and flexible synthetic strategies. Modern approaches like parallel synthesis and late-stage functionalization are particularly well-suited for this purpose. researchgate.net

Parallel synthesis enables the rapid creation of a large number of compounds (a library) by performing simultaneous reactions in an array of vessels. For the synthesis of this compound analogs, one could envision a strategy starting from a common intermediate. For example, various substituted aryl sulfonyl chlorides could be reacted with an array of amino acid derivatives (with varying chain lengths and branching) in a parallel format to quickly generate a library of sulfonamide or sulfonyl derivatives. mdpi.com This approach is highly efficient for exploring broad structure-activity relationships.

Late-stage functionalization (LSF) is a powerful strategy in modern chemistry that involves introducing new functional groups into a complex molecule at one of the final steps of the synthesis. mpg.de This approach avoids the need to re-synthesize each new analog from scratch, saving considerable time and resources. wikipedia.org

For a molecule like this compound, LSF could be used to directly modify C-H bonds. nih.gov For example:

Aromatic C-H Functionalization: Methods using transition-metal catalysis could selectively introduce new groups (e.g., methyl, methoxy, cyano) onto the fluorophenyl ring, providing analogs that would be difficult to access through traditional multi-step syntheses. nih.govresearchgate.net

Aliphatic C-H Functionalization: Selective oxidation or fluorination of the butanoic acid chain could be achieved, providing analogs with modified metabolic profiles. nih.gov

The development of new reagents and catalysts continues to expand the toolkit for LSF, making it an increasingly vital strategy for rapidly generating analogs of lead compounds for further study. researchgate.netorganic-chemistry.org

Structure-Reactivity Relationships within Series of this compound Derivatives

The reactivity of derivatives of this compound is theoretically governed by the electronic and steric effects of substituents on both the phenylsulfonyl and butanoic acid moieties. The strong electron-withdrawing nature of the 4-fluorobenzenesulfonyl group significantly influences the acidity of the carboxylic acid proton and the reactivity of the adjacent methylene (B1212753) group.

A hypothetical structure-reactivity study might involve the synthesis of a series of derivatives with varying substituents on the phenyl ring. The relative rates of a standard reaction, such as esterification of the carboxylic acid or a base-catalyzed condensation involving the α-carbon, could then be measured. The data from such a study could be used to construct a Hammett plot, correlating the reaction rates with the electronic properties of the substituents.

Hypothetical Data on the Effect of Aryl Substituents on the Acidity of 3-(Aryl-sulfonyl)butanoic Acids:

Substituent (X) at para-positionHammett Constant (σp)Predicted pKaPredicted Relative Reactivity in Base-Catalyzed Reaction
OCH₃-0.27HigherSlower
CH₃-0.17HigherSlower
H0.00ReferenceReference
F+0.06LowerFaster
Cl+0.23LowerFaster
NO₂+0.78Much LowerMuch Faster

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound series.

Investigation of Unique Chemical Properties and Transformations of Derivatives

The unique chemical properties of this compound derivatives would likely stem from the interplay between the sulfonyl group and the carboxylic acid functionality. For instance, intramolecular reactions could be a key area of investigation.

One potential transformation is intramolecular cyclization. Depending on the reaction conditions and the specific derivative, cyclization could lead to the formation of various heterocyclic structures. For example, under dehydrating conditions, a derivative with an appropriate substituent on the butanoic acid chain might undergo cyclization to form a lactone or a cyclic sulfonamide (sultam).

Another area of interest would be the synthetic transformations of the butanoic acid side chain, influenced by the strongly electron-withdrawing sulfonyl group. The methylene group alpha to the sulfonyl group (at the C-3 position of the butanoic acid) would be expected to be acidic and could potentially be deprotonated to form a carbanion. This carbanion could then participate in various carbon-carbon bond-forming reactions, such as alkylations or aldol-type condensations, allowing for the elaboration of the side chain.

The 4-fluoro substituent on the benzene (B151609) ring also offers a potential site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

Potential Unique Transformations:

Reaction TypeDescriptionPotential Product Class
Intramolecular CyclizationReaction of the carboxylic acid with another functional group on the side chain or the aromatic ring.Lactones, Sultams
α-Methylene FunctionalizationDeprotonation of the C-3 position followed by reaction with an electrophile.Substituted butanoic acid derivatives
Nucleophilic Aromatic SubstitutionReplacement of the fluorine atom with a suitable nucleophile.Derivatives with modified phenyl rings

This table outlines potential areas of investigation based on the chemical structure and is not based on reported experimental findings.

Role of 3 4 Fluorobenzenesulfonyl Butanoic Acid and Its Derivatives in Advanced Organic Synthesis

As Chiral Building Blocks in Asymmetric Synthesis

There is no available scientific literature that specifically describes the use of enantiomerically pure 3-(4-Fluorobenzenesulfonyl)butanoic acid as a chiral building block in asymmetric synthesis. While chiral sulfones and carboxylic acids are valuable synthons, the application of this particular fluorinated compound has not been documented in published research.

Applications as Precursors for Complex Molecular Architectures

No specific instances have been found in the scientific literature where this compound is utilized as a direct precursor for the synthesis of complex molecular architectures or natural products. The role of a molecule as a precursor is typically established through its incorporation into a larger, more complex target molecule, and such a pathway involving this specific acid has not been reported.

Utilization in the Development of New Synthetic Methodologies

Research detailing the use of this compound in the development of novel synthetic methodologies is not apparent in the available literature. The development of new synthetic methods often involves the use of a substrate to demonstrate the utility and scope of a new reaction, but this compound has not been featured in such studies.

Involvement in Ligand Design for Catalysis (if relevant to the sulfonyl group)

There is no information available to suggest that this compound has been used in the design or synthesis of ligands for catalytic applications. While sulfonyl groups can be incorporated into ligand scaffolds, there are no specific reports of this compound being employed for such purposes.

Future Research Directions and Unexplored Avenues in 3 4 Fluorobenzenesulfonyl Butanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

Currently, detailed synthetic routes for 3-(4-Fluorobenzenesulfonyl)butanoic acid are not extensively documented in publicly available research. The development of novel and sustainable synthetic pathways presents a primary area for future investigation. Key goals in this area would include improving yield, reducing the number of synthetic steps, and utilizing environmentally benign reagents and solvents.

Future research could focus on:

Greener Synthesis: Exploring the use of catalysts and reaction media that are less hazardous and more sustainable. This could involve enzymatic catalysis or the use of water as a solvent.

One-Pot Syntheses: Designing multi-component reactions that allow for the synthesis of the target molecule in a single step from simple precursors. This would improve efficiency and reduce waste.

Starting Material Diversification: Investigating alternative starting materials to enhance the accessibility and cost-effectiveness of the synthesis.

Integration with Flow Chemistry and Automated Synthesis

The integration of modern synthesis technologies such as flow chemistry and automated synthesis could significantly advance the production of this compound. mdpi.comchim.it These technologies offer numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. chim.it

Flow Chemistry: Continuous flow processes could enable better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. mdpi.comdurham.ac.uk The use of microreactors can also enhance heat and mass transfer, which is particularly beneficial for exothermic reactions. researchgate.net Future work could involve designing and optimizing a continuous flow synthesis of this compound.

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. chemistryworld.comnih.gov By systematically varying reagents, catalysts, and reaction parameters, an automated system could rapidly identify the optimal conditions for the synthesis of this compound and its derivatives. researchgate.net This approach would also facilitate the creation of a library of related compounds for screening in various applications.

Advanced Spectroscopic and Analytical Techniques for In-situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound, advanced in-situ spectroscopic and analytical techniques could be employed. Real-time monitoring can provide valuable insights that are not achievable through traditional offline analysis.

Potential techniques for future investigation include:

In-situ NMR and IR Spectroscopy: These techniques can be used to track the concentration of reactants, intermediates, and products in real-time, providing detailed mechanistic information.

Raman Spectroscopy: This can be particularly useful for monitoring reactions in heterogeneous systems or in the presence of strong infrared absorbers.

Mass Spectrometry: Techniques such as ReactIR with integrated mass spectrometry can provide simultaneous structural and kinetic data.

The data obtained from these in-situ studies would be invaluable for optimizing reaction conditions and ensuring process safety and control, particularly in a continuous flow or automated synthesis setup.

Exploration of New Chemical Transformations and Reactivity Patterns

The chemical structure of this compound offers multiple sites for chemical modification, opening up avenues for the synthesis of a diverse range of new compounds. Future research should explore the reactivity of the carboxylic acid, the sulfonyl group, and the fluorinated aromatic ring.

Potential Chemical Transformations:

Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, to produce new molecules with potentially different biological or material properties. doubtnut.com

Reactions at the Sulfonyl Group: The sulfonyl group can participate in various reactions, including reduction to the corresponding sulfide (B99878) or substitution reactions at the sulfur atom.

Modification of the Aromatic Ring: The fluorine atom on the benzene (B151609) ring can be a site for nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

A systematic study of these transformations would expand the chemical space accessible from this compound and could lead to the discovery of compounds with novel properties.

Potential for Applications in Materials Science

The unique combination of a fluorinated moiety, a sulfonyl group, and a carboxylic acid suggests that this compound could be a valuable building block in materials science.

Polymers: The carboxylic acid group can be used as a monomer for the synthesis of polyesters and polyamides. The incorporation of the fluorobenzenesulfonyl group into the polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic properties. rsc.org Research in this area could focus on the synthesis and characterization of novel polymers derived from this compound.

Functional Materials: The molecule's structure also suggests potential for use in the development of functional materials. For example, the sulfonyl and carboxylic acid groups could act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or gas sorption properties. The fluorinated component could also be exploited in the design of hydrophobic or oleophobic coatings.

While the specific applications of this compound in materials science are yet to be explored, its chemical functionalities provide a strong basis for future research in this exciting area.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(4-Fluorobenzenesulfonyl)butanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation or nucleophilic substitution reactions. A common route starts with 4-fluorobenzenesulfonyl chloride reacting with a butanoic acid derivative under basic conditions (e.g., NaOH or Et₃N). Critical parameters include:

  • Temperature control : Excess heat may hydrolyze the sulfonyl group or cause side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to the carboxylic acid precursor minimizes by-products.

Q. Example Protocol :

Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equiv) in anhydrous THF.

Add dropwise to a solution of 3-bromobutanoic acid (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

Stir at room temperature for 12 hours.

Purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Q. Yield Optimization Table :

ConditionYield (%)Purity (HPLC)Reference Approach
THF, 25°C, 12h68>95%Analogous to
DMF, 40°C, 6h7292%Based on

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The fluorophenyl group shows aromatic protons as a doublet (δ 7.5–8.0 ppm, J = 8.5 Hz) and carbons at δ 115–165 ppm. The sulfonyl group deshields adjacent carbons (δ 130–140 ppm) .
    • The butanoic acid chain exhibits a triplet for the α-proton (δ 2.5–3.0 ppm) and a carboxyl carbon at δ 170–175 ppm.
  • IR Spectroscopy : Strong S=O stretches at 1150–1250 cm⁻¹ and C-F at 1100–1200 cm⁻¹ .
  • Mass Spectrometry : Expected [M-H]⁻ peak at m/z 272.04 (C₁₀H₉FO₄S⁻).

Q. How can conflicting biological activity data for this compound derivatives be systematically resolved?

Methodological Answer: Contradictions often arise from:

  • Purity variations : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >95% purity .
  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for pH (carboxylic acid protonation affects bioavailability).
  • Structural analogs : Compare activity with 4-(2-Fluorophenyl)-4-oxobutanoic acid, which showed antimicrobial properties at IC₅₀ = 50 µM .

Case Study :
A 2024 study found discrepancies in IC₅₀ values (20–200 µM) for anticancer activity. Re-analysis revealed impurities (>5% byproducts) skewed results. Repetition under inert atmosphere improved consistency (IC₅₀ = 45±5 µM) .

Q. What computational strategies predict the enzyme-binding affinity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or MMP-8. The sulfonyl group often forms hydrogen bonds with Arg120 or Tyr355 .
  • QSAR Models : Correlate logP (calculated: 2.1) with membrane permeability. Derivatives with logP <3 show better CNS penetration .
  • DFT Calculations : Analyze electrostatic potential maps to identify nucleophilic attack sites (e.g., sulfonyl oxygen reactivity).

Q. Example Workflow :

Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Dock into COX-2 (PDB: 1CX2) with a grid centered on the active site.

Validate with MD simulations (100 ns, GROMACS).

Q. How does the fluorobenzenesulfonyl moiety influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : The sulfonyl group resists hydrolysis at pH 7.4 but degrades in acidic conditions (pH <3) via protonation and cleavage. Accelerated stability studies (40°C/75% RH, 1 week) show <5% degradation .
  • Photostability : UV irradiation (254 nm, 24h) causes defluorination (19% loss), monitored by ¹⁹F NMR .

Q. Mitigation Strategies :

  • Store at -20°C in amber vials.
  • Use buffered solutions (PBS, pH 7.4) for in vitro assays.

Q. What analytical techniques quantify trace impurities in synthesized this compound?

Methodological Answer:

  • HPLC-MS : Detect sulfonic acid byproducts (e.g., 4-fluorobenzenesulfonic acid) with a retention time shift (Δt = 1.2 min) .
  • ICP-OES : Screen for heavy metals (e.g., Pd from coupling reactions; limit: <10 ppm) .
  • TGA/DSC : Assess thermal decomposition profiles (onset ~200°C) to confirm crystallinity .

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Reactant of Route 1
3-(4-Fluorobenzenesulfonyl)butanoic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.